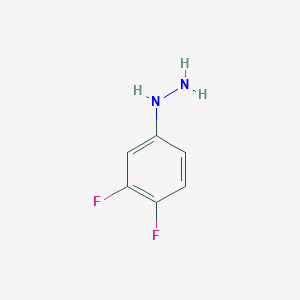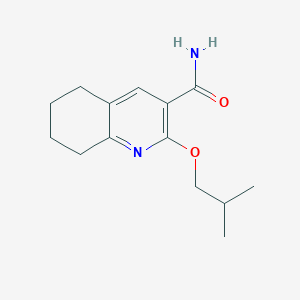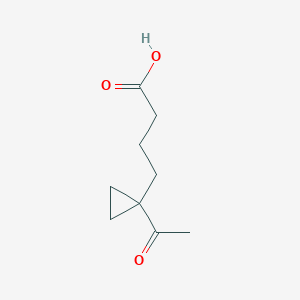![molecular formula C20H27NO5 B066906 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-80-8](/img/structure/B66906.png)
9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a chemical compound that belongs to the class of azatricyclic compounds. It is a synthetic compound that has gained significant interest among researchers due to its potential applications in various fields such as medicine, agriculture, and material science.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one.
Wirkmechanismus
The exact mechanism of action of 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one in lab experiments is its synthetic nature, which allows for precise control over its properties. However, one limitation is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research related to 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one. These include further studies on its anti-inflammatory and analgesic effects, its potential use as an anti-cancer agent, and its potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves several steps. The first step involves the reaction of 2,3-dihydrofuran with butylamine to form the corresponding imine. The imine is then reacted with 2,3-dihydroxybenzaldehyde to form the Schiff base. The Schiff base is then cyclized using sodium hydride to form the final product.
Wissenschaftliche Forschungsanwendungen
9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has potential applications in various scientific fields. In medicine, it has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an anti-cancer agent. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
188824-80-8 |
|---|---|
Produktname |
9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
Molekularformel |
C20H27NO5 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
9-butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
InChI |
InChI=1S/C20H27NO5/c1-6-7-8-13-9-10-21-15-14(13)16(22)18(24-11(2)3)19(25-12(4)5)17(15)26-20(21)23/h9-13,22H,6-8H2,1-5H3 |
InChI-Schlüssel |
DFSOQNGAKCUVML-UHFFFAOYSA-N |
SMILES |
CCCCC1C=CN2C3=C1C(=C(C(=C3OC2=O)OC(C)C)OC(C)C)O |
Kanonische SMILES |
CCCCC1C=CN2C3=C1C(=C(C(=C3OC2=O)OC(C)C)OC(C)C)O |
Synonyme |
2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 6-butyl-7-hydroxy-8,9-bis(1-methylethoxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)


![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)



![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)
![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)
